
1-(4-Fluorophenyl)-1,4-diazepane
Descripción general
Descripción
The compound “1-(4-Fluorophenyl)-1,4-diazepane” likely belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized via various methods. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of similar compounds has been successfully synthesized and crystallized in the monoclinic system . The unit cell dimensions and other parameters would be specific to the compound .Chemical Reactions Analysis
The reactivity of similar compounds towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, has been explored .Aplicaciones Científicas De Investigación
Binding Affinity and Antipsychotic Potential
1-(4-Fluorophenyl)-1,4-diazepane has been studied for its binding affinity at dopamine and serotonin receptor subtypes. In the structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol, researchers found that certain compounds, including this compound, showed potential for further exploration as new antipsychotic agents (Peprah et al., 2012).
Potential as Atypical Antipsychotic Agent
Another study synthesized and explored novel butyrophenones, leading to the identification of a diazepane analogue of haloperidol, including this compound. This compound demonstrated an interesting multireceptor binding profile, suggesting its potential as an atypical antipsychotic agent (Ablordeppey et al., 2008).
Role in Reducing Efflux of Resistance-Nodulation-Cell Division Pumps
The compound has been researched for its role in reducing the efflux of resistance-nodulation-cell division pumps in Escherichia coli. Specifically, 1-benzyl-1,4-diazepane, a related compound, acted as an efflux pump inhibitor (EPI), indicating potential applications in combating antibiotic resistance in bacteria (Casalone et al., 2020).
Synthesis and Application in Sigma-1 Receptor Ligands
The synthesis of 1,4-diazepanes with various substituents and their application as novel σ1 receptor ligands has been explored. This research aimed to understand the effect of different substituents on σ1 affinity and selectivity, offering insights into potential therapeutic applications (Fanter et al., 2017).
Anticancer Activity of Sigma-2 Ligands
A study revealed that this compound analogs, like SYA013, have sigma-2 receptor binding properties and show inhibition of several cancer cell lines. This suggests potential applications in cancer therapy (Asong et al., 2019).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBBRYVFIKSKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
751468-47-0 | |
| Record name | 1-(4-fluorophenyl)-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



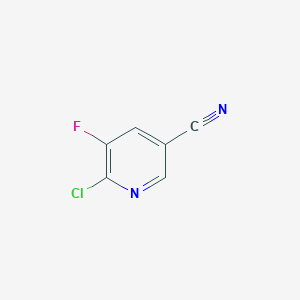
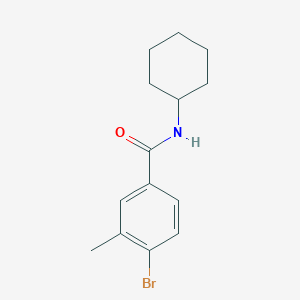

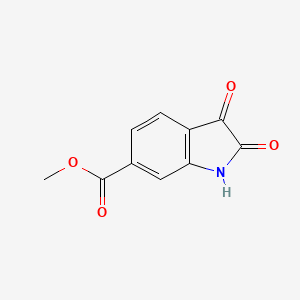
![N-[2-(4-fluorophenyl)ethyl]oxan-4-amine](/img/structure/B1486617.png)
![3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B1486619.png)
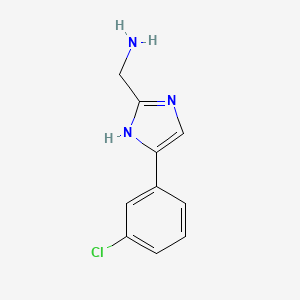

![[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B1486623.png)
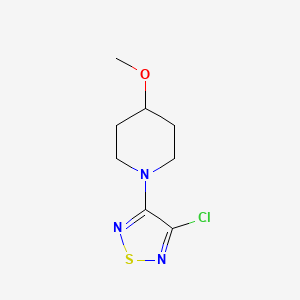
![3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid](/img/structure/B1486626.png)
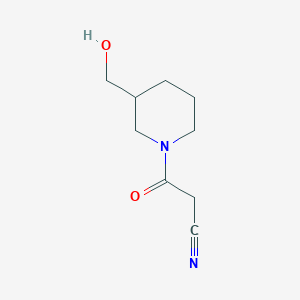

![methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B1486632.png)